![molecular formula C12H20N2 B13539483 4-[(1S)-1-aminoethyl]-N,N-diethylaniline CAS No. 1228556-72-6](/img/structure/B13539483.png)
4-[(1S)-1-aminoethyl]-N,N-diethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1S)-1-aminoethyl]-N,N-diethylaniline is an organic compound with a molecular weight of 192.3 g/mol. It is characterized by the presence of an aminoethyl group attached to the aniline ring, along with two ethyl groups on the nitrogen atom. This compound is known for its unique reactivity and selectivity, making it valuable in various scientific research applications .
Métodos De Preparación
The synthesis of 4-[(1S)-1-aminoethyl]-N,N-diethylaniline can be achieved through several synthetic routes. One common method involves the reduction of a precursor compound, followed by the introduction of the aminoethyl group. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent like tetrahydrofuran (THF). The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .
For industrial production, the process is scaled up using similar reaction conditions but with larger quantities of reagents and solvents. The reaction is often carried out in a continuous flow reactor to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
4-[(1S)-1-aminoethyl]-N,N-diethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like LiAlH4 or NaBH4 to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-[(1S)-1-aminoethyl]-N,N-diethylaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 4-[(1S)-1-aminoethyl]-N,N-diethylaniline exerts its effects involves its interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The pathways involved in its mechanism of action include enzyme inhibition, receptor binding, and modulation of signal transduction pathways .
Comparación Con Compuestos Similares
4-[(1S)-1-aminoethyl]-N,N-diethylaniline can be compared with other similar compounds such as:
N-[(1S)-1-(aminocarbonyl)-4-(ethanimidoylamino)butyl]benzamide: This compound has a similar structure but with different functional groups, leading to distinct reactivity and applications.
4-[(1S)-1-aminoethyl]-N,N-dimethylbenzenesulfonamide: This compound has a sulfonamide group instead of the ethyl groups, which affects its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and selectivity, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
1228556-72-6 |
|---|---|
Fórmula molecular |
C12H20N2 |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
4-[(1S)-1-aminoethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C12H20N2/c1-4-14(5-2)12-8-6-11(7-9-12)10(3)13/h6-10H,4-5,13H2,1-3H3/t10-/m0/s1 |
Clave InChI |
AOFFRNRKONGMMO-JTQLQIEISA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)[C@H](C)N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13539401.png)
![2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidinehydrochloride](/img/structure/B13539402.png)
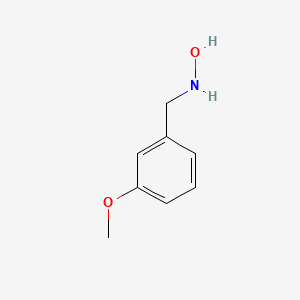


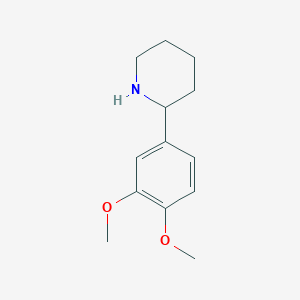
![3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13539449.png)
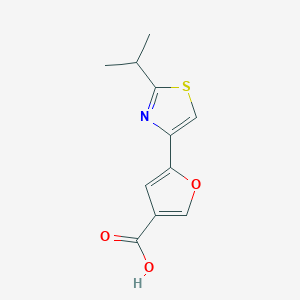
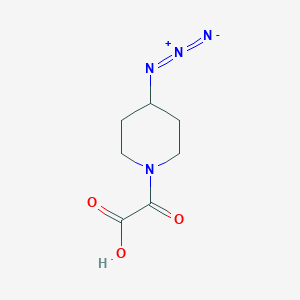
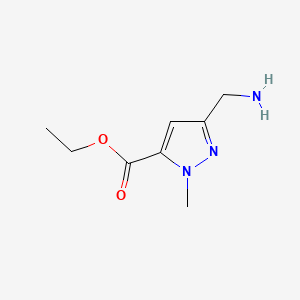
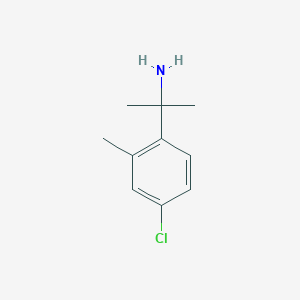
![3-amino-N-[4-(2,4-dioxohexahydropyrimidin-1-yl)-3-methoxy-phenyl]propanamide](/img/structure/B13539469.png)


